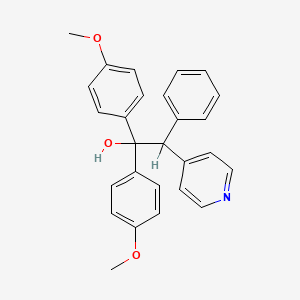
1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a central ethanol moiety bonded to two 4-methoxyphenyl groups, one phenyl group, and one 4-pyridyl group, making it a versatile molecule for chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to a Michael addition with 4-pyridinecarboxaldehyde, followed by reduction to yield the desired ethanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethene: Similar structure but with an ethene moiety instead of ethanol.
1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)propane: Similar structure but with a propane moiety.
Uniqueness
1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
56501-74-7 |
|---|---|
Formule moléculaire |
C27H25NO3 |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
1,1-bis(4-methoxyphenyl)-2-phenyl-2-pyridin-4-ylethanol |
InChI |
InChI=1S/C27H25NO3/c1-30-24-12-8-22(9-13-24)27(29,23-10-14-25(31-2)15-11-23)26(20-6-4-3-5-7-20)21-16-18-28-19-17-21/h3-19,26,29H,1-2H3 |
Clé InChI |
CDFTXLSMNMUKQX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(C3=CC=CC=C3)C4=CC=NC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


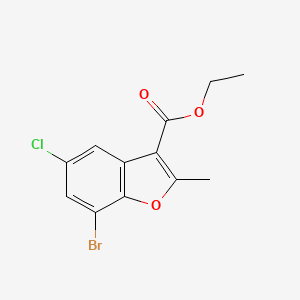
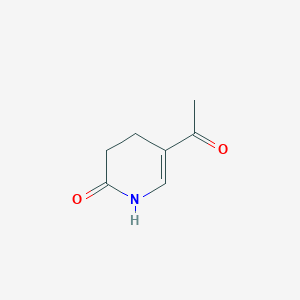
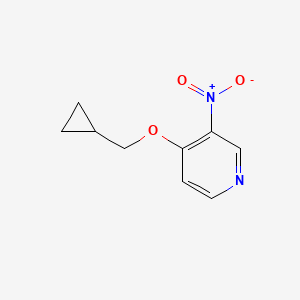
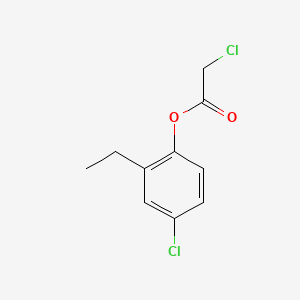


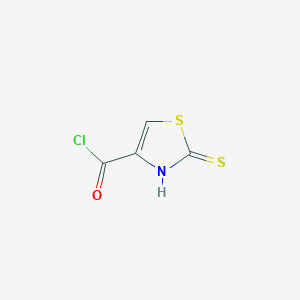
![2-[(Butylsulfonyl)amino]benzoic acid](/img/structure/B13944214.png)
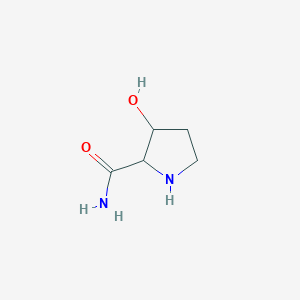
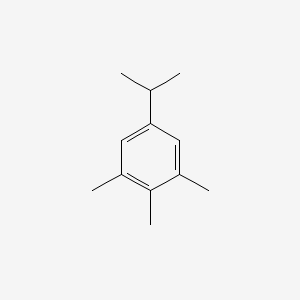
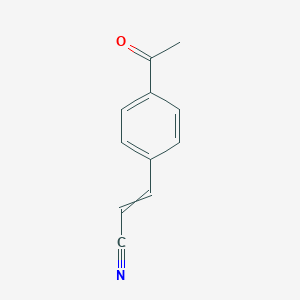
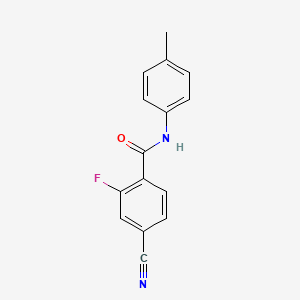
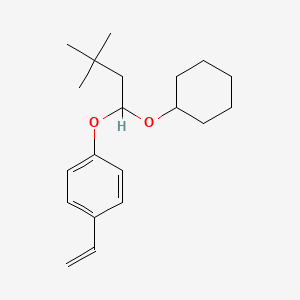
![5-(tert-Butyl) 2-ethyl 4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-2,5-dicarboxylate](/img/structure/B13944234.png)
